D2A21

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

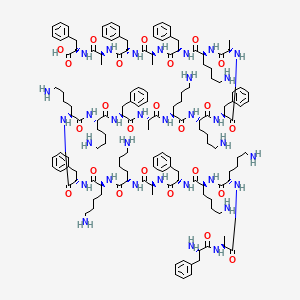

C144H212N32O24 |

|---|---|

Peso molecular |

2775.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C144H212N32O24/c1-91(155-128(183)105(154)83-97-49-15-7-16-50-97)122(177)161-106(65-31-40-74-145)129(184)165-111(70-36-45-79-150)134(189)172-117(86-100-55-21-10-22-56-100)139(194)156-93(3)124(179)163-108(67-33-42-76-147)131(186)167-114(73-39-48-82-153)137(192)175-120(89-103-61-27-13-28-62-103)143(198)169-110(69-35-44-78-149)132(187)168-113(72-38-47-81-152)136(191)174-119(88-102-59-25-12-26-60-102)140(195)157-92(2)123(178)162-107(66-32-41-75-146)130(185)166-112(71-37-46-80-151)135(190)173-118(87-101-57-23-11-24-58-101)141(196)158-94(4)125(180)164-109(68-34-43-77-148)133(188)171-116(85-99-53-19-9-20-54-99)142(197)159-95(5)126(181)170-115(84-98-51-17-8-18-52-98)138(193)160-96(6)127(182)176-121(144(199)200)90-104-63-29-14-30-64-104/h7-30,49-64,91-96,105-121H,31-48,65-90,145-154H2,1-6H3,(H,155,183)(H,156,194)(H,157,195)(H,158,196)(H,159,197)(H,160,193)(H,161,177)(H,162,178)(H,163,179)(H,164,180)(H,165,184)(H,166,185)(H,167,186)(H,168,187)(H,169,198)(H,170,181)(H,171,188)(H,172,189)(H,173,190)(H,174,191)(H,175,192)(H,176,182)(H,199,200)/t91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-/m0/s1 |

Clave InChI |

WVRNJUBRGDUHNI-CPOCOYSOSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)O)NC(=O)[C@H](CC8=CC=CC=C8)N |

SMILES canónico |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CC7=CC=CC=C7)C(=O)O)NC(=O)C(CC8=CC=CC=C8)N |

Origen del producto |

United States |

Foundational & Exploratory

The Antimicrobial Profile of D2A21: A Technical Guide

An In-depth Analysis of the Antimicrobial Spectrum, Efficacy, and Mechanism of Action of the Synthetic Peptide D2A21 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a synthetically developed antimicrobial peptide (AMP) belonging to the cecropin family of peptides, which are crucial components of the innate immune system in insects.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action. This compound has demonstrated significant antimicrobial activity against a broad range of pathogens, including bacteria and fungi, and has shown promise in preclinical models, particularly in the context of wound infections.[1][2]

Antimicrobial Spectrum and Efficacy of this compound

This compound exhibits a wide range of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria, as well as several fungal species. Its efficacy has been demonstrated in various in vitro and in vivo studies.

Antibacterial Activity

This compound has shown potent activity against clinically relevant bacteria, including antibiotic-resistant strains. Notably, it is effective against Pseudomonas aeruginosa, a common pathogen in burn wound infections, and has demonstrated significant bactericidal effects in animal models.[3][4] It also shows activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1][5] Furthermore, this compound has been identified as one of the most active AMPs against several plant pathogens, including Xanthomonas citri, Agrobacterium tumefaciens, and Sinorhizobium meliloti.[6][7][8]

Antifungal and Antiparasitic Activity

The antimicrobial spectrum of this compound extends to pathogenic fungi. In vitro studies have confirmed its activity against Candida albicans, Aspergillus niger, Mucor spp., and Trichophyton mentagrophytes.[1] Additionally, this compound has demonstrated activity against the parasite Trichomonas vaginalis.[1]

Quantitative Antimicrobial Efficacy

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Cidal Concentration (MCC). These values represent the lowest concentration of the peptide required to inhibit visible growth and to kill the microorganism, respectively.

| Microorganism | Strain | Efficacy Metric | Value | Reference |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | MIC | 0.25 - 4 µg/mL | [1] |

| Escherichia coli | ATCC 25922 | MCC (120 min exposure) | 12.5 µM (46 µg/mL) | [5] |

| Pseudomonas aeruginosa | - | - | Significant in vivo activity | [3][4] |

| Chlamydia trachomatis | - | - | In vitro activity | [1] |

| Trichomonas vaginalis | - | - | In vitro activity | [1] |

| Candida albicans | - | - | In vitro activity | [1] |

| Aspergillus niger | - | - | In vitro activity | [1] |

| Mucor spp. | - | - | In vitro activity | [1] |

| Trichophyton mentagrophytes | - | - | In vitro activity | [1] |

| Xanthomonas citri | 3213 | - | Significant in planta resistance | [6][7][8] |

| Pseudomonas syringae pv. tabaci | - | - | Significant in planta resistance | [6][7][8] |

Mechanism of Action

As a cecropin-like antimicrobial peptide, the primary mechanism of action of this compound is the disruption of microbial cell membranes.[9] This action is generally selective for microbial membranes over mammalian cell membranes due to differences in lipid composition and membrane potential. The proposed mechanisms for membrane disruption by cecropin-like peptides include the "carpet," "barrel-stave," and "toroidal pore" models.

Experimental Protocols

The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established guidelines for antimicrobial peptides.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and modifications for cationic antimicrobial peptides.[10][11]

Materials:

-

This compound peptide stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

RPMI-1640 medium for fungi

-

Sterile 96-well polypropylene microtiter plates

-

Bacterial or fungal inoculum

-

Sterile diluents (e.g., 0.01% acetic acid, 0.2% bovine serum albumin)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the this compound stock solution in the appropriate diluent within the 96-well plate to achieve a range of desired concentrations.

-

-

Preparation of Inoculum:

-

Culture the test microorganism overnight on an appropriate agar plate.

-

Suspend several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (inoculum without peptide) and a sterility control well (broth without inoculum).

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Conclusion

The synthetic antimicrobial peptide this compound demonstrates a broad and potent antimicrobial spectrum against a variety of bacterial and fungal pathogens, including those with clinical relevance and resistance to conventional antibiotics. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, a feature that may reduce the likelihood of resistance development. The provided data and protocols offer a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Continued research is warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of antimicrobial peptide MICs. [bio-protocol.org]

- 8. Anti-inflammatory activities of cecropin A and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Function of D2A21

For Researchers, Scientists, and Drug Development Professionals

Abstract

D2A21 is a synthetically engineered cationic antimicrobial peptide (AMP) that has demonstrated significant therapeutic potential. Exhibiting a distinct α-helical conformation, this compound exerts its biological effects primarily through the disruption of cellular membranes. This technical guide provides a comprehensive overview of the molecular structure, multifaceted functions, and underlying mechanisms of action of this compound. It details its potent antimicrobial activity against a range of pathogens and its promising antitumor efficacy, particularly in the context of prostate cancer. This document synthesizes key quantitative data, outlines detailed experimental protocols for its evaluation, and presents visual diagrams of its mode of action to serve as a critical resource for ongoing research and development.

Molecular Structure of this compound

This compound is a 23-amino acid peptide with the sequence Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe.[1] Its molecular formula is C₁₄₄H₂₁₂N₃₀O₂₅ and it has a molecular weight of 2775.42 g/mol (as a free base).[2] A defining characteristic of this compound's structure is its ability to adopt an amphipathic α-helical conformation, particularly in the vicinity of cellular membranes.[2] This structure is crucial for its biological activity, featuring a spatial separation of hydrophobic and hydrophilic residues. The hydrophobic face, rich in phenylalanine and alanine, facilitates insertion into the lipid bilayer of cell membranes, while the positively charged face, characterized by numerous lysine residues, drives the initial electrostatic interaction with the negatively charged components of microbial and cancer cell surfaces.

Core Functions and Mechanisms of Action

The primary function of this compound is the disruption of cellular membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of targets, including bacteria and cancer cells.

Antimicrobial Function

This compound exhibits potent, broad-spectrum antimicrobial activity. Its cationic nature facilitates its initial binding to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide's amphipathic α-helical structure promotes its insertion into the bacterial cell membrane. This insertion disrupts the membrane integrity, leading to the formation of pores or channels. The subsequent leakage of essential intracellular contents and dissipation of the membrane potential ultimately results in bacterial cell death.[3]

Antitumor Function

This compound has also demonstrated significant antitumor activity, with a notable efficacy in preclinical models of prostate cancer.[1][4][5] The mechanism of its anticancer action is believed to be analogous to its antimicrobial activity, capitalizing on the differences between cancerous and healthy eukaryotic cells. Cancer cell membranes often have a higher net negative charge compared to normal cells due to an increased concentration of anionic molecules like phosphatidylserine on their outer leaflet.[6][7] This differential charge provides a selective target for the cationic this compound.

The proposed mechanism for this compound's antitumor effect involves:

-

Electrostatic Attraction: The positively charged lysine residues of this compound are electrostatically attracted to the negatively charged surface of cancer cells.

-

Membrane Insertion and Disruption: The peptide's amphipathic α-helix inserts into the cancer cell membrane, disrupting its integrity.

-

Cell Death: This disruption leads to a collapse of the electrochemical potential across the membrane, ultimately causing cell lysis and death.[8] While the primary mode of cell death appears to be necrosis due to membrane lysis, the induction of apoptosis as a secondary effect, potentially through mitochondrial membrane disruption, cannot be ruled out.[6]

Quantitative Data

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

| Antimicrobial Activity of this compound | |

| Microorganism | Minimum Inhibitory Concentration (MIC) / Minimum Cidal Concentration (MCC) |

| Chlamydia trachomatis | MCC: 5 µM (18.32 µg/ml)[1][9] |

| Escherichia coli (reference strain 25922) | MCC: 12.5 µM (46 µg/ml)[10] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MICs between 0.25 - 4 µg/mL[8][11] |

| In Vivo Efficacy of this compound in a Rat Model of Prostate Cancer | |

| Parameter | Result |

| Tumor Growth Inhibition (MLL and G cell lines) | 50-72%[1][4][5] |

| Increased Survival Rate | From 25% (control) to 70-75% (this compound treated)[1][4][5] |

| Optimal Dosage | 0.179 mg/injection, five times per week[1][4][5] |

| In Vivo Efficacy of this compound in a Rat Model of Infected Burn Wounds | |

| Parameter | Result |

| Survival Rate (at 14 days) | 85.7% (this compound treated) vs. 0% (control)[2][8] |

| Bacterial Growth in Burn Eschar (Day 2 and 3) | No bacterial growth (this compound treated) vs. >10⁵ organisms (control)[2][8] |

| In Vivo Efficacy of this compound in a Rat Model of Acutely Infected Wounds | |

| Treatment Group | Survival Rate at 21 Days |

| This compound | 100%[12] |

| Control Vehicle | 50%[12] |

| Silver Sulfadiazine (SSD) | 33%[12] |

| Sulfamylon | 83%[12] |

Experimental Protocols

In Vivo Infected Burn-Wound Model

This protocol is adapted from studies evaluating the efficacy of this compound in treating burn wound infections in rats.[2][8]

Animals: Wistar rats.

Procedure:

-

Anesthesia: Anesthetize the rats according to approved institutional animal care protocols.

-

Burn Induction: Subject the rats to a 23% total body surface area scald burn.

-

Infection: Topically administer a suspension of Pseudomonas aeruginosa (10⁸ organisms) to the burn wound.

-

Treatment Groups:

-

Experimental Group: Apply a 1.5% topical this compound gel daily.

-

Control Group: Apply a control gel (without this compound) daily.

-

-

Evaluation:

-

Quantitative Cultures: At days 1, 2, and 3 post-infection, collect eschar and subeschar muscle tissue for quantitative bacterial culture to determine the bacterial load.

-

Survival and Weight Monitoring: In a separate cohort, monitor the animals for 14 days for survival and changes in body weight.

-

In Vivo Prostate Cancer Model (Dunning R-3327 Rat Adenocarcinoma)

This protocol is based on the Dunning R-3327 rat prostate adenocarcinoma model used to assess the antitumor efficacy of this compound.[1][4][5]

Animal Model: Dunning R-3327 rat prostate adenocarcinoma model, utilizing the Mat-Ly-Lu (MLL) and G sublines.[1][4][5]

Procedure:

-

Tumor Cell Implantation: Transplant the Dunning R-3327 tumor cells (as a cell suspension or tumor fragments) into the host rats. Treatment is most effective when initiated one day after transplantation.[2]

-

Treatment Administration: Administer this compound via intraperitoneal or subcutaneous injections. The optimal dosage has been established at 0.179 mg per injection, given five times per week.[1][4][5]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volumes and weights at regular intervals.

-

Survival Analysis: Track the survival rate of the animals over the course of the study.

-

Metastasis Evaluation: At the end of the study, perform histological analysis (e.g., hematoxylin and eosin staining) of tissues, such as the lungs, to assess the extent of metastasis.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of a peptide like this compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC-3, DU-145, LNCaP for prostate cancer)

-

96-well plates

-

This compound peptide stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell growth by 50%.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound involves the physical disruption of the cell membrane. The following diagrams illustrate this process and the experimental workflow for evaluating its efficacy.

Conclusion

This compound is a promising synthetic antimicrobial peptide with a well-defined molecular structure and a clear, membrane-disruptive mechanism of action. Its potent antimicrobial and antitumor activities, demonstrated through extensive in vitro and in vivo studies, highlight its potential as a novel therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic capabilities of this compound. Future research should focus on elucidating the finer details of its interaction with cell membranes, its potential to induce specific downstream signaling events, and its optimization for clinical applications.

References

- 1. Efficacy of a synthetic lytic peptide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor progression in serial passages of the Dunning R3327-G rat prostatic adenocarcinoma: growth rate response to endocrine manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time lapse videomicroscopic identification of Dunning R-3327 adenocarcinoma and normal rat prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental models for the study of prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

D2A21: A Comprehensive Technical Guide to its Biological Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

D2A21 is a synthetically engineered antimicrobial peptide (AMP) that has demonstrated a broad spectrum of biological activity. Possessing potent antimicrobial properties against a range of pathogens, including antibiotic-resistant bacteria, as well as promising antitumor effects, this compound has emerged as a significant candidate for therapeutic development. This technical guide provides an in-depth overview of the core biological properties and characteristics of this compound, with a focus on its antimicrobial and anticancer activities. It includes a summary of quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of its proposed mechanisms of action and experimental workflows.

Core Biological Properties

This compound is a cationic peptide designed to be amphipathic, a key characteristic of many antimicrobial peptides that allows for interaction with and disruption of microbial cell membranes. Its primary mechanism of action against microorganisms is believed to be the perturbation and permeabilization of the cell membrane, leading to cell death. Beyond its antimicrobial effects, this compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, with a particularly noted efficacy in preclinical models of prostate cancer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe |

| Molecular Weight | 2775.42 g/mol |

| Structure | Assumed to be alpha-helical |

Antimicrobial Activity

This compound has demonstrated significant in vitro and in vivo activity against a variety of pathogenic microorganisms.

In Vitro Antimicrobial Activity

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | (Not Specified) | 0.25 - 4 | [1] |

| Escherichia coli | 25922 | 46 (MCC) | [2] |

Note: MCC denotes Minimum Cidal Concentration.

In Vivo Antimicrobial Efficacy: Burn Wound Infection Model

This compound has shown remarkable efficacy in animal models of burn wound infections, particularly against Pseudomonas aeruginosa.

Table 3: In Vivo Efficacy of this compound in a Rat Model of P. aeruginosa Burn Wound Infection

| Treatment Group | Survival Rate (21 days) | Reference |

| This compound | 100% | [3] |

| Control Vehicle | 50% | [3] |

| Silver Sulfadiazine (SSD) | 33% | [3] |

| Sulfamylon | 83% | [3] |

| Infected Burn-Wound Model | Survival Rate (14 days) | Reference |

| This compound (1.5% topical) | 85.7% | [4] |

| Control Gel | 0% | [4] |

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent, with a primary focus on prostate cancer.

In Vitro Anticancer Activity

In Vivo Anticancer Efficacy: Prostate Cancer Model

In a rat model of prostate adenocarcinoma, this compound demonstrated significant inhibition of tumor growth and improved survival rates.

Table 4: In Vivo Efficacy of this compound in a Rat Prostate Cancer Model

| Parameter | Result | Reference |

| Tumor Growth Inhibition | 50-72% (by tumor volume and weight) | [6] |

| Survival Rate Increase | From 25% to 70-75% | [6] |

| Optimal Dosage | 0.179 mg/injection (five times per week) | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Bacterial Culture Preparation: A mid-logarithmic phase bacterial culture is prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 2–5 × 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: this compound is serially diluted (typically 2-fold) in a 96-well microtiter plate.

-

Inoculation: The prepared bacterial inoculum is added to each well containing the peptide dilutions. Control wells (bacteria only and media only) are included.

-

Incubation: The plate is incubated at 37°C for 16-18 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism, often confirmed by measuring the optical density at 600 nm.[7][8][9][10][11]

In Vivo Rat Model of P. aeruginosa Burn Wound Infection

This model is used to assess the in vivo efficacy of topical antimicrobial agents.

Workflow for In Vivo Burn Wound Model

Workflow for the in vivo rat model of burn wound infection.

Methodology:

-

Animal Model: Wistar rats are typically used for this model.

-

Burn Creation: A full-thickness burn of a specific size (e.g., 23% total body surface area) is created on the dorsum of the anesthetized rat.[4]

-

Infection: The burn wound is inoculated with a specific concentration of P. aeruginosa (e.g., 10^8 organisms).[3][4]

-

Treatment: The experimental group receives daily topical application of this compound (e.g., 1.5% gel). Control groups receive a control vehicle or standard-of-care treatments like silver sulfadiazine.[3][4]

-

Evaluation: The animals are monitored for a set period (e.g., 14 or 21 days) to assess survival rates and wound healing. Quantitative cultures of the wound eschar and subeschar tissue may also be performed to determine bacterial load.[3][4]

Mechanism of Action

Antimicrobial Mechanism

The primary proposed mechanism of action for this compound against microbes is the disruption of the cell membrane. As a cationic and amphipathic peptide, this compound is thought to preferentially interact with the negatively charged components of microbial membranes. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

Proposed Antimicrobial Mechanism of this compound

Proposed mechanism of antimicrobial action of this compound.

Anticancer Mechanism: Apoptosis Induction

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. While the precise signaling pathway has not been fully elucidated in the available literature, it is known to be cytotoxic to prostate cancer cells.[5] The induction of apoptosis is a key mechanism for many anticancer peptides and often involves the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Further research is required to delineate the specific caspases and signaling molecules involved in this compound-mediated apoptosis in prostate cancer cells.

General Apoptotic Pathways in Prostate Cancer

General overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion

This compound is a promising synthetic antimicrobial peptide with a dual mechanism of action that makes it a compelling candidate for further therapeutic development. Its potent activity against clinically relevant bacteria, including in challenging contexts such as burn wounds, combined with its demonstrated efficacy in preclinical cancer models, highlights its versatility. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its anticancer activity to fully realize its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other novel antimicrobial peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of infected wounds with the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement in burn wound infection and survival with antimicrobial peptide this compound (Demegel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of a synthetic lytic peptide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]

- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 9. protocols.io [protocols.io]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

In Vitro Efficacy of D2A21 Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of the antimicrobial peptide D2A21 against the opportunistic pathogen Pseudomonas aeruginosa. The document summarizes key quantitative data, details experimental methodologies for essential assays, and visualizes the peptide's mechanism of action and experimental workflows.

Quantitative Assessment of Antimicrobial Activity

The in vitro potency of this compound against Pseudomonas aeruginosa has been primarily evaluated through the determination of its Minimum Inhibitory Concentration (MIC). This key parameter quantifies the lowest concentration of the peptide required to inhibit the visible growth of the bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa

| Bacterial Strain(s) | MIC Range (µg/mL) | Reference |

| Multidrug-resistant P. aeruginosa | 0.125 - 4 | [1] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the in vitro efficacy of antimicrobial peptides like this compound against P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against P. aeruginosa is typically determined using the broth microdilution method.

Protocol:

-

Bacterial Culture Preparation: A fresh overnight culture of P. aeruginosa is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

-

Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to ascertain the concentration of this compound that results in bacterial death.

Protocol:

-

Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.

-

MBC Determination: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Assay

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent by evaluating the rate of bacterial killing over time. Although specific time-kill data for this compound against P. aeruginosa is not detailed in the available literature, a study has indicated that such assays were performed.[1]

General Protocol:

-

Bacterial Suspension: A standardized suspension of P. aeruginosa (e.g., 1-5 x 10^6 CFU/mL) is prepared in a suitable broth.

-

Peptide Addition: this compound is added to the bacterial suspension at various concentrations (typically multiples of the MIC). A growth control without the peptide is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: Serial dilutions of the collected aliquots are plated on agar medium to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time to generate time-kill curves.

Mechanism of Action

While the specific signaling pathways in Pseudomonas aeruginosa affected by this compound have not been fully elucidated in the available literature, the primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, involves interaction with and disruption of the bacterial cell membrane.

The positively charged this compound peptide is initially attracted to the negatively charged components of the P. aeruginosa outer membrane, such as lipopolysaccharide (LPS). This interaction can lead to the displacement of divalent cations that stabilize the outer membrane, causing membrane destabilization and increased permeability. Subsequently, the peptide can interact with the inner cytoplasmic membrane, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.

Conclusion

The antimicrobial peptide this compound demonstrates potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa, with MIC values in the low microgram per milliliter range. While detailed data on its bactericidal kinetics and the specific signaling pathways it may disrupt are still emerging, its primary mechanism is likely centered on the disruption of the bacterial cell membrane integrity. The standardized protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel antimicrobial peptides. Further research is warranted to fully elucidate its mechanism of action and to establish a more comprehensive in vitro efficacy profile, including MBC and time-kill kinetic data.

References

D2A21 Peptide: A Technical Guide to its Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D2A21 peptide, a synthetic antimicrobial peptide, has demonstrated notable antitumor properties, positioning it as a candidate for further investigation in oncology. This technical guide consolidates the current understanding of this compound's anticancer potential, presenting key quantitative data, outlining experimental methodologies, and visualizing its proposed mechanism of action. As a lytic peptide, this compound's primary mode of action is believed to be the disruption of cancer cell membranes, a mechanism that holds promise for overcoming conventional drug resistance.

Data Presentation

The antitumor efficacy of this compound has been primarily evaluated in preclinical in vivo models of prostate cancer. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Dunning R-3327 Rat Prostate Adenocarcinoma Model

| Animal Model | Cancer Cell Lines | Treatment Regimen | Key Findings |

| Dunning R-3327 Rat | Mat-Ly-Lu (MLL) and G line | 0.179 mg/injection, administered intraperitoneally or subcutaneously, five times per week | - Tumor Growth Inhibition: 50-72% reduction in tumor volume and weight.[1] - Increased Survival Rate: Survival increased from 25% in control groups to 70-75% in this compound-treated animals.[1][2] - Inhibition of Metastasis: Demonstrated ability to inhibit metastases and decrease deaths resulting from metastatic disease.[1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cancer Type | Cell Lines | Quantitative Data | Notes |

| Prostate, Colon, Bladder | Not specified | Exhibits in vitro cytotoxicity | Specific LD50 or IC50 values are not detailed in the available literature but are noted to be in the micromolar range and similar across these cancer types.[2] |

Note: Detailed in vitro cytotoxicity data (e.g., IC50 values) across a broad range of cancer cell lines are not extensively available in the public domain.

Mechanism of Action

This compound is a cationic lytic peptide, and its primary antitumor mechanism is attributed to the direct disruption of the cancer cell membrane. This action is facilitated by the electrostatic attraction between the positively charged peptide and the negatively charged components of cancer cell membranes, such as phosphatidylserine, which is more exposed on the outer leaflet of cancerous cells compared to healthy cells.[3][4][5][6][7] This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death.[3][4][5][6][7]

Due to a lack of specific studies on the downstream signaling pathways affected by this compound, a generalized mechanism for lytic peptides is presented below.

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol is based on the methodologies used in the Dunning R-3327 rat prostate adenocarcinoma model.

1. Animal Model:

-

Species: Copenhagen rats are typically used for the Dunning R-3327 model.[8][9][10][11][12]

-

Cell Lines: Mat-Ly-Lu (MLL) or G line prostate adenocarcinoma cells.[8][13][14][15][16]

2. Tumor Cell Implantation:

-

Cells are harvested from culture and resuspended in a suitable medium (e.g., RPMI 1640).

-

A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously or intraperitoneally into the host rats.

3. Treatment Protocol:

-

Once tumors are established and palpable, animals are randomized into treatment and control groups.

-

This compound peptide is dissolved in a sterile vehicle (e.g., saline).

-

The peptide solution is administered at the determined dosage (e.g., 0.179 mg/injection) via the chosen route (intraperitoneal or subcutaneous).[1]

-

The control group receives the vehicle alone.

-

Treatment is administered according to a set schedule (e.g., five times per week).[1]

4. Data Collection and Analysis:

-

Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Animal body weight is monitored as an indicator of toxicity.

-

Survival of the animals in each group is recorded.

-

At the end of the study, tumors are excised and weighed.

-

Tissues from relevant organs (e.g., lungs, lymph nodes) are collected for histological analysis to assess metastasis.[1]

In Vitro Cell Viability (MTT) Assay

This is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Peptide Treatment:

-

A stock solution of this compound is prepared and serially diluted to a range of concentrations in culture medium.

-

The medium from the cell plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium without the peptide.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

5. Solubilization and Absorbance Reading:

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

IC50 values (the concentration of peptide that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

-

Cells are treated with this compound at various concentrations for a defined period.

2. Cell Harvesting and Staining:

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.

3. Incubation:

-

The cells are incubated in the dark at room temperature for approximately 15 minutes.

4. Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The this compound peptide exhibits significant antitumor potential, particularly in preclinical models of prostate cancer. Its lytic mechanism of action, targeting the cancer cell membrane, is a promising avenue for the development of novel cancer therapeutics that may circumvent traditional drug resistance mechanisms. Further research is warranted to fully elucidate its in vitro efficacy across a broader range of cancer cell types, to define the specific molecular interactions and downstream signaling events, and to optimize its therapeutic index for potential clinical translation. The experimental frameworks provided in this guide offer a foundation for future investigations into this promising anticancer peptide.

References

- 1. Efficacy of a synthetic lytic peptide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane Association Modes of Natural Anticancer Peptides: Mechanistic Details on Helicity, Orientation, and Surface Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro characterization of MAT LyLu: a Dunning rat prostate adenocarcinoma tumor subline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental models for the study of prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishment and characterization of seven dunning rat prostatic cancer cell lines and their use in developing methods for predicting metastatic abilities of prostatic cancers | Semantic Scholar [semanticscholar.org]

- 13. auajournals.org [auajournals.org]

- 14. MAT-LyLu cell line|AcceGen [accegen.com]

- 15. Establishment and in vivo characterization of multidrug-resistant dunning R3327 rat prostate-carcinoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

Antiviral Activity of the Synthetic Peptide D2A21 Against Herpesviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpesviruses constitute a large family of double-stranded DNA viruses responsible for a wide range of human diseases, from common cold sores (Herpes Simplex Virus 1) and genital herpes (Herpes Simplex Virus 2) to chickenpox and shingles (Varicella-Zoster Virus), infectious mononucleosis (Epstein-Barr Virus), and severe infections in immunocompromised individuals (Cytomegalovirus). The increasing prevalence of drug-resistant strains necessitates the exploration of novel antiviral agents. D2A21 is a synthetic antimicrobial peptide that has demonstrated notable antiviral activity, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the currently available data on the efficacy of this compound against herpesviruses, with a focus on Herpes Simplex Virus types 1 and 2.

Mechanism of Action

While specific molecular signaling pathways for this compound have not been fully elucidated in the available literature, the primary mechanism of action for many antimicrobial peptides against enveloped viruses involves direct interaction with and disruption of the viral envelope.[1] This leads to the inactivation of the virus before it can infect host cells. The synthetic peptide this compound is believed to follow this general mechanism, destabilizing the lipid bilayer of the viral envelope.[2]

In combination with the lipid-ether 1-O-octyl-sn-glycerol (OG), this compound exhibits a synergistic effect, significantly enhancing the rate and extent of viral inactivation.[3] This suggests a multi-pronged assault on the viral envelope, where OG may enhance the peptide's ability to disrupt the membrane.[2]

Quantitative Data on Antiviral Activity

The majority of quantitative data for the anti-herpesvirus activity of this compound comes from in-vitro studies on Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The following tables summarize the key findings from these studies, highlighting the synergistic effect of this compound when combined with 3 mM 1-O-octyl-sn-glycerol (OG).

Table 1: Inactivation of HSV-1 by this compound and OG in the Presence of 1% Fetal Bovine Serum

| Treatment | Incubation Time (minutes) | Fold Reduction in Viral Titer |

| 3 mM OG alone | 20 | 100 |

| 3 mM OG alone | 60 | 1,000 |

| 9 µM this compound alone | 60 | Almost none |

| 3 mM OG + 3 µM this compound | 10 | 10,000 |

| 3 mM OG + 3 µM this compound | 30 | Complete Inactivation |

| 3 mM OG + ≥6 µM this compound | ≤10 | Complete Inactivation |

Data extracted from Isaacs et al., 2004.[3]

Table 2: Inactivation of HSV-2 by this compound and OG in the Presence of 1% Fetal Bovine Serum

| Treatment | Incubation Time (minutes) | Fold Reduction in Viral Titer |

| 3 mM OG alone | 60 | 10 |

| 9 µM this compound alone | 60 | Almost none |

| 3 mM OG + 3 µM this compound | 60 | 100 |

| 3 mM OG + 6 µM this compound | 10-20 | 100 |

| 3 mM OG + 6 µM this compound | 40 | ~10,000 |

| 3 mM OG + 9 µM this compound | 40 | Complete Inactivation |

Data extracted from Isaacs et al., 2004.[3][4]

Table 3: Inactivation of HSV-1 by this compound and OG in the Presence of 10% Fetal Bovine Serum

| Treatment | Incubation Time (minutes) | Fold Reduction in Viral Titer |

| 3 mM OG + 3 µM this compound | 10 | 100 |

| 3 mM OG + 6 µM this compound | 10 | ≥1,000 |

| 3 mM OG + 9 µM this compound | 10 | ≥10,000 |

| 3 mM OG + 9 µM this compound | 30 | Complete Inactivation |

Data extracted from Isaacs et al., 2004.[3]

Table 4: Inactivation of HSV-2 by this compound and OG in the Presence of 10% Fetal Bovine Serum

| Treatment | Incubation Time (minutes) | Fold Reduction in Viral Titer |

| 3 mM OG + 9 µM this compound | 10 | 100 |

| 3 mM OG + 9 µM this compound | 30 | 1,000 |

| 3 mM OG + 9 µM this compound | 50 | ~100,000 |

| 3 mM OG + 9 µM this compound | 60 | Complete Inactivation |

Data extracted from Isaacs et al., 2004.[3][4]

Experimental Protocols

The following is a detailed methodology for the plaque reduction assay used to determine the antiviral activity of this compound against HSV-1 and HSV-2, based on the procedures described by Isaacs et al. (2004).[3]

Materials

-

Viruses: Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2), obtained from the American Type Culture Collection (ATCC).

-

Cell Lines: Vero cells for HSV-1 propagation and assay, and CV-1 cells for HSV-2 propagation and assay.

-

Peptide: Synthetic peptide this compound.

-

Lipid: 1-O-octyl-sn-glycerol (OG).

-

Media: Appropriate cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS).

-

Assay Components: Methylcellulose overlay, crystal violet stain.

Virus Propagation

-

HSV-1 is propagated in Vero cell monolayers.

-

HSV-2 is propagated in CV-1 cell monolayers.

-

Viruses are harvested when cytopathic effects are evident and stored at -80°C.

Plaque Reduction Assay

-

Prepare stock solutions of this compound and OG in an appropriate solvent.

-

In a sterile microcentrifuge tube, combine the desired concentrations of this compound and/or OG with a known titer of either HSV-1 or HSV-2. The final reaction mixture should contain 1% or 10% FBS.

-

Incubate the virus-compound mixture at 37°C for various time points (e.g., 0, 10, 20, 30, 40, 50, 60 minutes).

-

At each time point, stop the reaction by serially diluting the mixture in cold culture medium.

-

Infect confluent monolayers of the appropriate host cells (Vero for HSV-1, CV-1 for HSV-2) in 6-well plates with the serially diluted virus-compound mixtures.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cell monolayers with a medium containing methylcellulose to restrict virus spread to adjacent cells, thus forming plaques.

-

Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator.

-

Fix the cells with a formalin solution and stain with crystal violet.

-

Count the number of plaques in each well to determine the viral titer (Plaque Forming Units per mL).

-

The fold reduction in viral titer is calculated by comparing the titer of the treated virus to that of the untreated virus control.

Visualizations

Experimental Workflow for this compound Antiviral Assay

Caption: Workflow for assessing the antiviral activity of this compound.

Conclusion

The synthetic peptide this compound demonstrates significant in-vitro activity against Herpes Simplex Virus Type 1 and Type 2. Its efficacy is markedly enhanced when used in combination with the lipid-ether 1-O-octyl-sn-glycerol, suggesting a synergistic mechanism of viral envelope disruption. The provided data indicates that this combination can lead to the rapid and complete inactivation of HSV-1 and HSV-2. While the current body of research is focused on these two herpesviruses, the mechanism of action suggests potential broader activity against other enveloped viruses. Further research is warranted to explore the efficacy of this compound against other members of the Herpesviridae family and to elucidate the precise molecular interactions involved in its antiviral activity. The detailed experimental protocols and workflow provided in this guide serve as a foundation for future investigations into this promising antiviral peptide.

References

- 1. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of Herpes Simplex Virus Clinical Isolates by Using a Combination Microbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Lipid-Peptide Microbicide Inactivates Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on D2A21 Research in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. D2A21, a synthetically designed lytic peptide, has emerged as a promising candidate in preclinical studies for its potent and selective anti-tumor activity against prostate cancer. This technical guide provides a comprehensive overview of the research conducted on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of lytic peptides in oncology.

Introduction to this compound

This compound is a synthetic, α-helically structured cationic lytic peptide. Like other antimicrobial peptides (AMPs), its design is inspired by naturally occurring peptides that form a key component of the innate immune system. The therapeutic potential of this compound in oncology, particularly for prostate cancer, stems from its ability to selectively target and disrupt the cell membranes of cancer cells, leading to cell death. Its cationic nature is thought to facilitate preferential interaction with the anionic components of cancer cell membranes.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the direct lysis of cancer cell membranes. This process is thought to occur through the following steps:

-

Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the prostate cancer cell membrane.

-

Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, disrupting its integrity and forming pores or channels.

-

Cell Lysis: The formation of these pores leads to an influx of extracellular fluid, cell swelling, and ultimately, cell lysis and death.

While direct membrane disruption is the principal mechanism, evidence also suggests that this compound may induce apoptosis (programmed cell death), although the precise signaling pathways have not been fully elucidated in the available literature. It is hypothesized that the membrane disruption and subsequent cellular stress may trigger intrinsic apoptotic pathways.

Proposed Signaling Pathway for this compound-Induced Cell Death

Caption: Proposed mechanism of this compound leading to cell lysis and apoptosis.

Preclinical Efficacy of this compound in Prostate Cancer

Preclinical studies, primarily in rat models of prostate cancer, have demonstrated the significant anti-tumor efficacy of this compound.

In Vivo Studies

The Dunning R-3327 rat prostate adenocarcinoma model has been instrumental in evaluating the in vivo efficacy of this compound.

Key Findings:

-

Tumor Growth Inhibition: Intraperitoneal or subcutaneous administration of this compound resulted in a 50-72% inhibition of tumor growth, as measured by both tumor volume and weight.

-

Optimal Dosage: The optimal dosage was determined to be 0.179 mg per injection, administered five times per week.

-

Survival Rate: In animals challenged with a large number of tumor cells, this compound treatment increased the survival rate from 25% to 70-75%.

-

Anti-Metastatic Effects: this compound was also shown to inhibit metastases and reduce deaths resulting from metastatic disease.

-

Toxicity: At the optimal therapeutic dosage, this compound demonstrated no significant toxicity.

Table 1: Summary of In Vivo Efficacy of this compound in the Dunning R-3327 Rat Model

| Parameter | Result | Citation |

| Tumor Growth Inhibition | 50-72% (by volume and weight) | |

| Optimal Dosage | 0.179 mg/injection (5 times/week) | |

| Survival Rate Increase | From 25% to 70-75% | |

| Metastasis | Inhibition of metastases | |

| Toxicity | No significant toxicity at optimal dose |

In Vitro Studies

This compound has demonstrated significant cytotoxicity against various human prostate cancer cell lines in vitro.

Key Findings:

-

Cytotoxicity: this compound exhibits cytotoxic effects against several human cancer cell lines, including those from prostate, colon, and bladder carcinomas.

-

Comparative Efficacy: The LD50 values for this compound in prostate cancer cell lines were significantly lower than those for the standard chemotherapeutic drug cisplatin, indicating higher potency.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Lines | Metric | Value | Comparison | Citation |

| Prostate Cancer | LD50 | Significantly lower than cisplatin | More potent than cisplatin | |

| Prostate vs. Other Cancers | LD50 | Similar to cervical, colon, bladder, and lung cancer cell lines | Broad-spectrum activity |

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the evaluation of this compound.

In Vivo Efficacy in the Dunning R-3327 Rat Prostate Adenocarcinoma Model

This model is a well-established tool for studying prostate cancer and evaluating novel therapeutics.

Protocol:

-

Animal Model: Male Copenhagen-Fisher rats are used.

-

Tumor Cell Implantation: Mat-Ly-Lu (MLL) or G sublines of the Dunning R-3327 rat prostate adenocarcinoma cells are implanted subcutaneously or intraperitoneally.

-

Treatment Administration: Once tumors are established, animals are treated with this compound via intraperitoneal or subcutaneous injections at the determined dosage and schedule (e.g., 0.179 mg/injection, 5 times/week). A control group receives a vehicle control.

-

Tumor Measurement: Tumor dimensions (length and width) are measured periodically using calipers. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2 .

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Tissues, including lungs, are collected for histological analysis to assess metastases. Survival rates are monitored over the course of the study.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Culture: Human prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells, and the LD50 (lethal dose for 50% of cells) is determined.

Visualization of Experimental Workflow

Methodological & Application

D2A21 Peptide: Synthesis and Purification Protocols for Research and Drug Development

Application Note

Introduction

D2A21 is a synthetically engineered 23-amino acid peptide with potent antimicrobial and anti-tumor properties. As a cationic, amphipathic α-helical peptide, its primary mechanism of action involves the disruption of cellular membranes, leading to rapid cell lysis. This broad-spectrum activity against various pathogens, including antibiotic-resistant bacteria, and its efficacy in preclinical cancer models have positioned this compound as a promising candidate for therapeutic development.[1] This document provides detailed protocols for the chemical synthesis, purification, and characterization of the this compound peptide for research and development purposes.

Physicochemical Properties of this compound

A summary of the key properties of the this compound peptide is presented in the table below.

| Property | Value |

| Amino Acid Sequence | Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe |

| Molecular Formula | C₁₄₇H₂₂₉N₃₇O₂₄ |

| Molecular Weight | 2898.6 g/mol |

| Purity (typical) | >95% (as determined by HPLC) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water |

Experimental Protocols

This compound Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. Automated synthesizers can also be programmed based on these steps.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the addition of 20% piperidine in DMF and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid mixture to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.

-

-

Washing: After successful coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminus (Phenylalanine) to the N-terminus (Phenylalanine).

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal amino acid.

-

Resin Washing and Drying: Wash the peptide-resin conjugate extensively with DMF, DCM, and Methanol. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter to separate the resin from the peptide solution.

-

Wash the resin with a small amount of TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

This compound Peptide Purification via Reversed-Phase HPLC (RP-HPLC)

The crude this compound peptide is purified using preparative RP-HPLC to achieve the desired level of purity.

Materials:

-

Crude this compound peptide

-

HPLC grade water

-

HPLC grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 300 Å pore size)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A (see below). Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

HPLC Solvents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Purification Parameters:

-

Column: Preparative C18 column

-

Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 22 mm ID column)

-

Detection: UV at 220 nm and 280 nm

-

Gradient: A linear gradient from 20% to 50% Solvent B over 30 minutes is a good starting point for optimization.

-

| Time (minutes) | % Solvent A | % Solvent B |

| 0 | 80 | 20 |

| 30 | 50 | 50 |

| 35 | 0 | 100 |

| 40 | 80 | 20 |

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound peptide as a white, fluffy powder.

This compound Peptide Characterization by Mass Spectrometry

The molecular weight of the purified this compound peptide should be confirmed using mass spectrometry.

Materials:

-

Purified this compound peptide

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)

Procedure:

-

Sample Preparation: Prepare the purified this compound peptide sample according to the instrument manufacturer's instructions.

-

Data Acquisition: Acquire the mass spectrum of the peptide.

-

Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (2898.6 g/mol ).

Mechanism of Action: Membrane Disruption

The antimicrobial and cytotoxic activity of this compound is primarily attributed to its ability to disrupt the integrity of cellular membranes. As a cationic peptide, it preferentially interacts with the negatively charged components of microbial and cancer cell membranes. Its amphipathic nature facilitates its insertion into the lipid bilayer, leading to the formation of pores or channels and subsequent cell death.[2]

References

Application Notes and Protocols for the Preparation of a D2A21 Topical Gel Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetic antimicrobial peptide that has demonstrated significant efficacy against a broad spectrum of pathogens, including antibiotic-resistant strains. Its potential applications in treating topical infections, such as those in burn wounds, have been a subject of considerable research. This document provides detailed application notes and protocols for the preparation and characterization of a 1.5% this compound topical gel formulation. The protocols outlined below are intended to serve as a comprehensive guide for researchers and professionals involved in the development of novel antimicrobial therapies.

Materials and Equipment

Materials

-

This compound Peptide (Purity >95%)

-

Carbopol® 940

-

Propylene Glycol

-

Glycerin

-

Triethanolamine (TEA)

-

Phenoxyethanol (as a preservative)

-

Purified Water (USP grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

Equipment

-

Analytical Balance

-

pH Meter

-

Homogenizer/High-Shear Mixer

-

Mechanical Stirrer with Overhead Motor

-

Viscometer (e.g., Brookfield Viscometer)

-

Franz Diffusion Cell Apparatus

-

High-Performance Liquid Chromatography (HPLC) System

-

Incubator/Stability Chamber

-

Microbiological Safety Cabinet

-

Standard laboratory glassware and consumables

Proposed Formulation

Based on common practices for formulating peptide-based topical gels, a hypothetical 1.5% this compound topical gel formulation is proposed below. This formulation is designed to be a starting point for further optimization and development.

| Ingredient | Function | Concentration (% w/w) |

| This compound Peptide | Active Ingredient | 1.50 |

| Carbopol® 940 | Gelling Agent | 1.00 |

| Propylene Glycol | Humectant/Solvent | 10.00 |

| Glycerin | Humectant | 5.00 |

| Phenoxyethanol | Preservative | 0.50 |

| Triethanolamine (TEA) | Neutralizing Agent | q.s. to pH 6.5-7.0 |

| Purified Water | Vehicle | q.s. to 100 |

Experimental Protocols

Preparation of the 1.5% this compound Topical Gel

This protocol describes the "cold dispersion" method for preparing the gel, which is suitable for temperature-sensitive active pharmaceutical ingredients like peptides.

Protocol:

-

Carbopol Dispersion: Slowly disperse 1.0 g of Carbopol® 940 into 80 mL of purified water in a beaker with continuous stirring using a mechanical stirrer. Avoid clump formation. Allow the dispersion to hydrate for at least 2 hours.

-

Peptide Solution Preparation: In a separate beaker, dissolve 1.5 g of this compound peptide, 10.0 g of propylene glycol, 5.0 g of glycerin, and 0.5 g of phenoxyethanol in 10 mL of purified water.

-

Mixing: Slowly add the peptide solution to the Carbopol dispersion with continuous stirring until a homogenous mixture is obtained.

-

Neutralization: Adjust the pH of the gel to between 6.5 and 7.0 by adding triethanolamine (TEA) dropwise while continuously monitoring the pH. The gel will thicken upon neutralization.

-

Final Weight Adjustment: Add purified water to adjust the final weight of the gel to 100 g and mix until uniform.

-

Degassing: Allow the gel to stand for 24 hours to remove any entrapped air bubbles.

Experimental Workflow for Gel Preparation

Caption: Workflow for the preparation of the this compound topical gel.

Quality Control and Characterization

The following tests are essential to ensure the quality, safety, and efficacy of the formulated gel.

Protocol: Visually inspect the prepared gel for its color, clarity, and the presence of any particulate matter or phase separation. A properly formulated gel should be translucent and homogenous.

Protocol:

-

Accurately weigh 1 g of the gel and disperse it in 10 mL of purified water.

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Measure the pH of the gel dispersion. The pH should be within the skin-compatible range of 6.5-7.0.

Protocol:

-

Use a Brookfield viscometer or a similar rotational viscometer.

-

Select an appropriate spindle and rotational speed.

-

Allow the spindle to rotate in the gel for a sufficient time to get a stable reading.

-

Record the viscosity in centipoise (cP).

Protocol:

-

Place 0.5 g of the gel on the center of a glass slide.

-

Place a second glass slide on top of the gel.

-

Apply a standard weight (e.g., 100 g) on the upper slide for a fixed time (e.g., 1 minute).

-

Measure the diameter of the circle to which the gel has spread. A larger diameter indicates better spreadability.

Protocol:

-

Accurately weigh 1 g of the gel and dissolve it in a suitable solvent (e.g., PBS pH 7.4).

-

Filter the solution to remove any undissolved excipients.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

The drug content should be within 90-110% of the labeled amount.

In Vitro Release Testing (IVRT)

IVRT is a crucial performance test for topical formulations, providing information on the rate of drug release from the gel matrix.

Protocol:

-

Apparatus Setup: Assemble the Franz diffusion cell apparatus. The receptor compartment is filled with a suitable receptor medium (e.g., PBS pH 7.4) and maintained at 32 ± 0.5°C.

-

Membrane Mounting: Place a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments, ensuring no air bubbles are trapped.

-

Sample Application: Apply a known quantity (e.g., 300 mg) of the this compound gel onto the membrane in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.

-

Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot gives the release rate.

In Vitro Release Testing (IVRT) Workflow

Caption: Workflow for In Vitro Release Testing of the this compound gel.